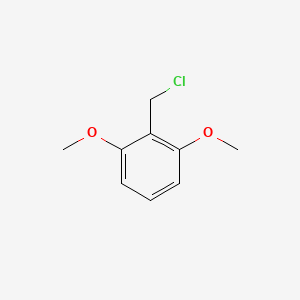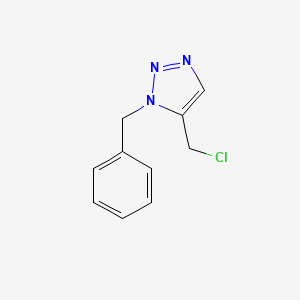
1-(Azidomethyl)-2-iodobenzene
概要
説明
1-(Azidomethyl)-2-iodobenzene is a compound that can be associated with azidoiodinanes, a class of compounds that have been synthesized from benziodoxoles and trimethylsilyl azide to form stable, crystalline compounds . These compounds are of interest due to their potential utility in organic synthesis, particularly in the azidation of various organic substrates. Although the provided papers do not directly discuss 1-(Azidomethyl)-2-iodobenzene, they provide insights into the chemistry of related azido compounds and their reactivity.
Synthesis Analysis
The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-2-iodobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds. The synthesis is notable for its mild reaction conditions, which could be advantageous for the synthesis of 1-(Azidomethyl)-2-iodobenzene and related compounds.
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry . The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine. The geometry of the I(III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase. This information is crucial for understanding the molecular structure of 1-(Azidomethyl)-2-iodobenzene, as it likely shares similar structural characteristics.
Chemical Reactions Analysis
Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes . The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines. Additionally, the photoreaction of 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring, leads to the formation of benzofuroxan and involves a triplet nitrene intermediate . These findings suggest that 1-(Azidomethyl)-2-iodobenzene could undergo similar photoreactions or serve as a reagent for azidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR) . These techniques have revealed intermediates in the photoreaction pathways and provided insights into the stability and reactivity of these compounds. The azidomethyl group in related compounds has been shown to be versatile, capable of undergoing hydrolysis or being replaced by alkyl or aryl residues . This versatility suggests that 1-(Azidomethyl)-2-iodobenzene may also exhibit a range of chemical behaviors, making it a potentially valuable compound in synthetic chemistry.
科学的研究の応用
Synthesis and Chemical Properties
Triazole Derivatives Synthesis : 1-(Azidomethyl)-2-iodobenzene has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazoles were derived from 1-(azidomethyl)benzene and its variants, displaying potential as corrosion inhibitors in steel. This indicates its role in creating compounds with industrial applications (Negrón-Silva et al., 2013).
Arylation of Azole Compounds : In a palladium-catalyzed reaction, iodobenzene (a related compound) was used to arylate azole compounds, demonstrating its potential in organic synthesis and chemical modification of molecules (Pivsa-Art et al., 1998).
Mechanistic Studies in Arylation : Further exploration of the palladium-catalyzed arylation process, involving iodobenzene and indoles, provided insights into the reaction mechanism and regioselectivity, underscoring the importance of such compounds in understanding complex chemical processes (Lane et al., 2005).
Applications in Biochemistry and Materials Science
Labeling of Membrane Components : 1-Azido-4-iodobenzene, closely related to 1-(Azidomethyl)-2-iodobenzene, has been used in the photoactive covalent labeling of membrane components. This has implications for studying membrane biochemistry and understanding cellular structures (Klip & Gitler, 1974).
Synthesis of Bicyclic p-Diiodobenzenes : Studies involving iodobenzenes, which include compounds like 1-(Azidomethyl)-2-iodobenzene, have contributed to the synthesis of highly substituted iodobenzenes. These compounds have potential applications in materials science and as intermediates in organic synthesis (Yamamoto et al., 2006).
Nitrogen-Rich Compounds for Propulsion : Derivatives of tetrazene, synthesized using azidoiodinane reagents, have shown promise as nitrogen-rich compounds with potential use in propulsion systems. This underscores the role of azide-functionalized compounds in advanced material applications (Gilloux et al., 2014).
Pharmaceutical and Medicinal Chemistry
Synthesis of 2-Aminobenzoxazinones : 1-Azido-2-iodobenzenes have been used in a palladium-catalyzed synthesis of 2-aminobenzoxazinones, illustrating their importance in the development of new pharmaceutical compounds (Zhang et al., 2019).
Labeling of Erythrocyte Membranes : 1-Azido-4-[125I]iodobenzene was utilized to label erythrocyte membranes, aiding in the study of membrane proteins and their functions. This is relevant to understanding cellular mechanisms in human health and disease (Wells & Findlay, 1980).
特性
IUPAC Name |
1-(azidomethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLSCZYFOAARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469510 | |
| Record name | 1-azidomethyl-2-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2-iodobenzene | |
CAS RN |
405198-82-5 | |
| Record name | 1-azidomethyl-2-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

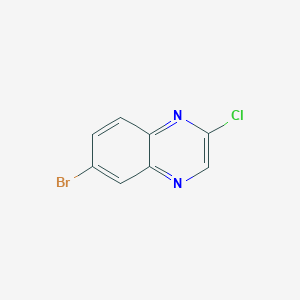
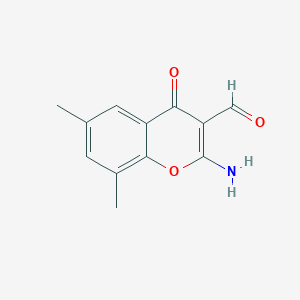
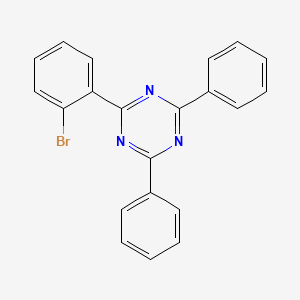
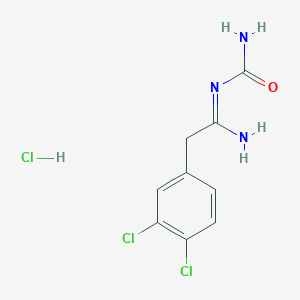
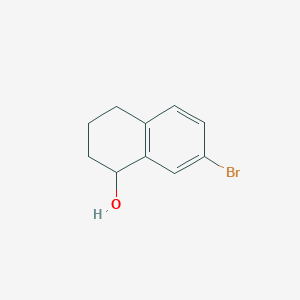
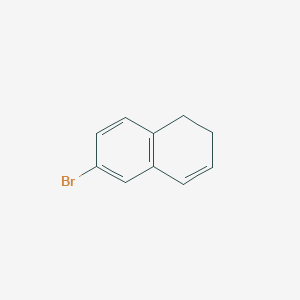
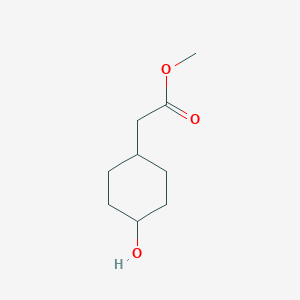
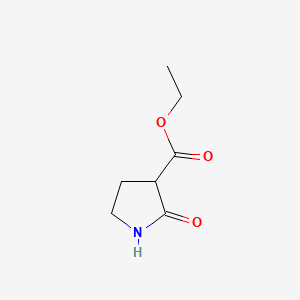
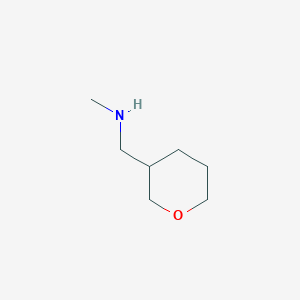
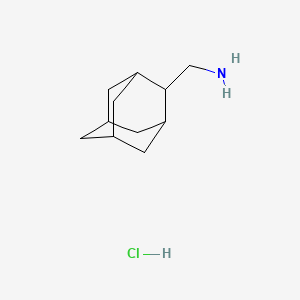
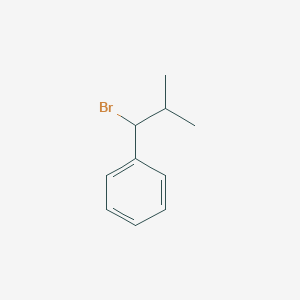
![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)
